4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile
Overview
Description
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile, also known as DMPO, is a stable nitroxide radical that has been widely used in scientific research. DMPO is a versatile compound that can be used as a spin trap for free radicals, an antioxidant, and a probe for studying oxidative stress and reactive oxygen species (ROS) in biological systems.
Mechanism Of Action
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile and free radicals results in the formation of a nitroxide radical, which can be detected by EPR spectroscopy. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been shown to trap a variety of free radicals, including superoxide, hydroxyl radicals, and peroxynitrite.
Biochemical And Physiological Effects
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been shown to have antioxidant properties and to protect against oxidative stress and ROS-induced damage in a variety of biological systems. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been shown to protect against ischemia-reperfusion injury in the heart, liver, and kidney, and to protect against oxidative stress-induced damage in the brain and spinal cord.
Advantages And Limitations For Lab Experiments
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a stable compound that can be easily synthesized and stored. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a versatile compound that can be used as a spin trap, an antioxidant, and a probe for studying oxidative stress and ROS in biological systems. However, 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has some limitations. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can react with other compounds in biological systems, which can interfere with the detection of free radicals. In addition, 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can be toxic at high concentrations.
Future Directions
There are many future directions for the use of 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile in scientific research. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can be used to study the role of ROS in a variety of diseases, including cancer, cardiovascular disease, and neurodegenerative diseases. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can also be used to study the effects of antioxidants and other compounds on oxidative stress and ROS-induced damage in biological systems. In addition, 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile can be used to develop new therapies for diseases that are associated with oxidative stress and ROS-induced damage.
Scientific Research Applications
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been widely used in scientific research to study oxidative stress and ROS in biological systems. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile is a spin trap that reacts with free radicals to form stable adducts, which can be detected by electron paramagnetic resonance (EPR) spectroscopy. 4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile has been used to study ROS production in a variety of biological systems, including cells, tissues, and organs.
properties
IUPAC Name |
4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-6-3-7(2)10(11)5-8(6)4-9/h3,5H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQSTWPFLCGVPPB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=[N+](C=C1C#N)[O-])C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50407707 | |
Record name | 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |
CAS RN |
7497-35-0 | |
Record name | NSC405089 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405089 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4,6-dimethyl-1-oxidopyridin-1-ium-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50407707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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